molecular formula C17H22N4O3S B2653862 4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872613-69-9

4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2653862
CAS No.: 872613-69-9
M. Wt: 362.45
InChI Key: FPINZKBZTUZXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic small molecule built around the 1,3,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry as a privileged structure for inhibiting various enzymes and interacting with biological targets . This compound features a multifaceted molecular architecture, incorporating a 4-tert-butylbenzamide group linked via a methylene bridge to the 2-position of a 1,3,4-oxadiazole ring, which is further functionalized at the 5-position with a sulfanyl acetamide chain. The 1,3,4-oxadiazole core is a known pharmacophore associated with diverse biological activities. Research on analogous 1,3,4-oxadiazole-containing compounds has demonstrated potent inhibitory effects on enzymes like monoamine oxidase B (MAO-B), with some derivatives achieving nanomolar IC50 values, suggesting potential for investigating neurodegenerative conditions . Furthermore, similar N-(1,3,4-oxadiazol-2-yl)benzamide analogs have exhibited significant bacteriostatic activity against resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus, highlighting the scaffold's relevance in antibacterial research . Other scientific studies have shown that 1,3,4-oxadiazole derivatives can act as inhibitors for carbonic anhydrase and cholinesterase , indicating that this compound may be a valuable tool for probing enzyme function and inhibition mechanisms. The presence of the sulfanyl linker and the methylcarbamoyl group may influence the compound's solubility, metabolic stability, and binding affinity, making it a candidate for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-17(2,3)12-7-5-11(6-8-12)15(23)19-9-14-20-21-16(24-14)25-10-13(22)18-4/h5-8H,9-10H2,1-4H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINZKBZTUZXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation. The tert-butylbenzamide moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes structurally related 1,3,4-oxadiazole derivatives and their properties:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (7a) C₁₆H₁₅N₅O₂S₂ 373.46 Not reported Thiazolylmethyl, phenylpropanamide Urease inhibition
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide C₂₄H₂₄N₄O₅S₂ 512.60 Not reported Sulfamoyl benzamide, methoxyphenyl Antifungal (C. albicans)
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide C₁₂H₁₄N₄O₂ 262.27 Not reported Phenyl, alanine-derived propanamide HDAC inhibition
V012-0906: 4-tert-butyl-N-(5-{[(3-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide C₂₁H₂₃N₃O₂S₂ 413.56 Not reported tert-butyl, methoxyphenyl sulfanyl Not reported

Key Observations :

  • The methylcarbamoyl-sulfanyl linker differs from simpler sulfanyl groups in 7a or LMM5, possibly modulating hydrogen-bonding interactions with biological targets .
Urease Inhibition

Compounds with sulfanyl-linked oxadiazoles, such as 7a–7l, exhibit urease inhibition (IC₅₀ values in the micromolar range) due to interactions with the enzyme's active site. The thiazolylmethyl group in 7a enhances potency compared to phenyl derivatives . The target compound’s tert-butyl group may similarly optimize binding affinity .

Antifungal Activity

LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase inhibition. Their sulfamoyl benzamide moieties are critical for binding.

Cytotoxic and HDAC Inhibitory Effects

The propanamide derivative in inhibits HDAC-8 and breast cancer cell lines (MCF-7, MDA-MB-231). The target compound’s benzamide group could similarly engage HDACs, but its bulkier tert-butyl substituent might alter selectivity .

Biological Activity

Molecular Formula

  • C : 18
  • H : 25
  • N : 3
  • O : 4
  • S : 1

Structural Representation

The compound features a tert-butyl group attached to a benzamide moiety linked through a sulfanyl group to an oxadiazole derivative. The presence of the oxadiazole ring is particularly significant as it is known to enhance biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs to 4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide exhibit notable antitumor effects. For instance, studies have shown that oxadiazole derivatives can interact with key proteins involved in cancer cell proliferation and apoptosis.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays using various cancer cell lines have demonstrated that related oxadiazole compounds possess IC50 values in the low micromolar range, suggesting potent antitumor activity. For example:

  • Compound A : IC50 = 1.61 µg/mL against Jurkat cells.
  • Compound B : IC50 = 1.98 µg/mL against A-431 cells.

These findings highlight the importance of specific substituents on the oxadiazole ring for enhancing cytotoxicity.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxadiazole AStaphylococcus aureus32 µg/mL
Oxadiazole BEscherichia coli16 µg/mL
Oxadiazole CPseudomonas aeruginosa64 µg/mL

The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the sulfanyl group may enhance membrane permeability, facilitating greater uptake of the compound into bacterial cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key observations include:

  • The tert-butyl group enhances lipophilicity, improving membrane penetration.
  • The oxadiazole moiety is essential for antitumor activity, likely due to its ability to interact with specific cellular targets.
  • Substituents on the benzamide ring can modulate potency and selectivity towards different biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.